molecular formula C14H13N3O3 B086906 Ftivazide CAS No. 149-17-7

Ftivazide

Cat. No. B086906
CAS RN: 149-17-7
M. Wt: 271.27 g/mol
InChI Key: CJSGMFAJXWRZCL-KTKRTIGZSA-N
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Description

Ftivazide is a compound that belongs to a class of chemicals known for their potential use in various applications, including pharmacological activities. The detailed analysis of its synthesis, molecular structure, chemical and physical properties is crucial for understanding its functionalities and potential applications.

Synthesis Analysis

The synthesis of compounds similar to Ftivazide typically involves complex chemical reactions, including the use of semicarbazide derivatives as starting materials. These processes are characterized by the formation of specific bonds under controlled conditions, often involving catalysts and specific reagents to achieve the desired compound with high purity and yield.

Molecular Structure Analysis

The molecular structure of compounds like Ftivazide is analyzed using spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the molecular geometry, bond lengths, and angles, contributing to the understanding of the compound's chemical behavior.

Chemical Reactions and Properties

Chemical properties of Ftivazide-like compounds include their reactivity with other chemicals, stability under various conditions, and potential for participating in further chemical reactions. Natural bond orbital (NBO) analysis and studies on hyperpolarizability contribute to understanding the stability and reactivity of the molecule.

Physical Properties Analysis

The physical properties of such compounds can be studied through their thermodynamic properties, such as heat capacity, entropy, and enthalpy, at different temperatures. These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

Chemical properties analysis focuses on the compound's behavior in chemical reactions, including its reactivity, the potential for forming bonds, and interactions with other molecules. Techniques such as Fukui function analysis and molecular electrostatic potential (MEP) mapping provide insights into the reactive sites within the molecule.

For detailed information and specific studies related to compounds similar to Ftivazide, the following references provide insights into their synthesis, structure, and properties:

Scientific Research Applications

  • Ftivazide was used in the treatment of 540 patients with acute pneumonia and chronic bronchitis. The treatment involved administering 0.5 g ftivazide three times a day for 15-20 days. The results indicated that Ftivazide provided more advantageous treatment compared to standard therapies, demonstrating adequate efficacy and tolerance for use in these conditions (Garmash et al., 1990).

  • Another study on Ftivazide's antimicrobial activity involved synthesizing a series of pyrazole-4-carboxylic acid hydrazides and N-(4-pyrazoyl)hydrazones, which were then modified to investigate their antibacterial properties. This research was prompted by the fact that ftivazide, among other widely used antibacterial preparations, contains hydrazone groups, suggesting its potential antimicrobial efficacy (Chornous et al., 2001).

properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWOBQSIXLVPDV-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ftivazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ftivazide
Reactant of Route 2
Reactant of Route 2
Ftivazide

Citations

For This Compound
126
Citations
IS Turomsha, MY Gvozdev, NV Loginova… - Chemistry …, 2022 - mdpi.com
… that possess antitubercular activity is ftivazide, ie, isonicotinic … Ftivazide disrupts the synthesis of mycolic acids that … )isonicotinohydrazide, ftivazide and nitrofurantoin were synthesized …
Number of citations: 4 www.mdpi.com
D Khrustalev, A Yedrissov, A Khrustaleva… - Materials Today …, 2023 - Elsevier
… In this study, Methazide and Ftivazide were successfully synthesized in a microwave flow reactor. The use of microwave activation reduced the synthesis time of Methazide and …
Number of citations: 0 www.sciencedirect.com
X Lu, X Hu, Z Liu, T Zhang, R Wang, B Wan… - …, 2017 - pubs.rsc.org
… ftivazide. The three potent compounds exhibited excellent activities against a panel of ATCC SDR-TB comparable to the clinical anti-tubercular drug ftivazide (… the control drug ftivazide. …
Number of citations: 12 pubs.rsc.org
YS Fedorova, AS Sukhikh, NI Suslov… - … and Clinical Medicine, 2019 - fcm.kemsmu.ru
… ftivazide, a chemically modified analogue of Sepharose CL-4B. … -p-nitrobenzohydrazide-ftivazide were found efficient carriers for … Sepharose CL-4B-DEP-p-nitrobenzohydrazide-ftivazide …
Number of citations: 1 fcm.kemsmu.ru
EA Illarionova, LV Abramova, AI Illarionov - Russian journal of applied …, 2002 - Springer
… , Metazid and Ftivazide, which are widely used in medicine as antitubercular drugs. … factors of Ftivazide and INAH increases considerably, but the bands of Ftivazide and vanillin become …
Number of citations: 6 link.springer.com
VA Chornous, MK Bratenko, MV Vovk… - Pharmaceutical …, 2001 - Springer
Proceeding from the fact that some widely used antibacterial preparations (furacilin, furazolidone, ftivazide) contain hydrazone groups, we decided to synthesize a series of pyrazole-4-…
Number of citations: 53 link.springer.com
TA Gomktsyan, RS Shainova… - AgriScience and …, 2021 - journal.anau.am
… Based on this, ftivazide, saluside, metazide and other modified analogs with improved pharmacological properties have been obtained. In medical practice, antidepressants iproniazid …
Number of citations: 2 journal.anau.am
AA Aydarov - Kazan medical journal, 1960 - kazanmedjournal.ru
The discovery and successful introduction of anti-tuberculosis antibiotics and chemotherapy drugs (streptomycin, PASK, ftivazide, tibon, saluside, etc.) into urological practice affected …
Number of citations: 2 kazanmedjournal.ru
ES Ostroglyadov, OS Vasil'eva, OV Artemova… - Russian Journal of …, 2007 - Springer
… Another nitrogen-containing heterocycle, pyridine, is contained in the composition of coramin, sulphidine, ftivazide, piroxicam, and other pharmaceuticals widely used in medical …
Number of citations: 5 link.springer.com
MB Abdurashitova - Probl. Tuberk, 1955
Number of citations: 2

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